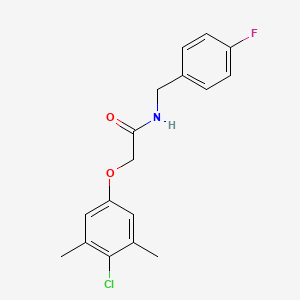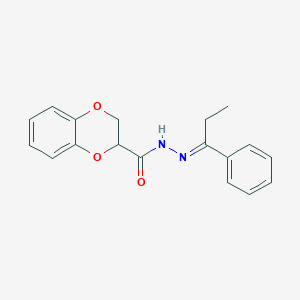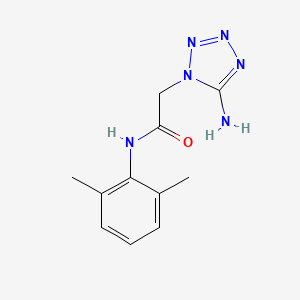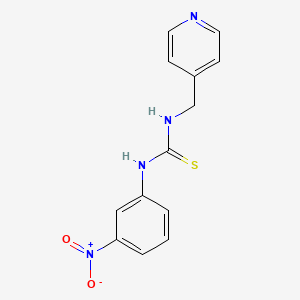
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and is commonly used as a performance-enhancing drug by athletes and bodybuilders. Despite its widespread use, there is still much to learn about the mechanisms of action, biochemical and physiological effects, and potential applications of GW501516.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which can improve insulin sensitivity and reduce inflammation. It also leads to increased production of HDL cholesterol, which can help protect against cardiovascular disease.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has a number of biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and increased production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has a number of advantages for use in lab experiments, including its potency and selectivity for PPARδ. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are many potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide, including further studies on its mechanisms of action, its potential applications in the treatment of metabolic and cardiovascular diseases, and its potential use as an anti-cancer agent. Other areas of research could include investigations into the potential side effects of long-term use, the development of new synthetic analogs with improved potency and selectivity, and the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide in combination with other drugs for synergistic effects.
Méthodes De Synthèse
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 4-fluorobenzylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide has been the subject of extensive scientific research due to its potential applications in the treatment of metabolic and cardiovascular diseases. Studies have shown that it can improve insulin sensitivity, reduce inflammation, and increase the production of HDL cholesterol. It has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-7-15(8-12(2)17(11)18)22-10-16(21)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIUZQYIQBVCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)



![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)





![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)